molecular formula C18H19F2N5O2S B2804559 N-[4-(difluoromethoxy)phenyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896296-08-5

N-[4-(difluoromethoxy)phenyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2804559
CAS No.: 896296-08-5
M. Wt: 407.44
InChI Key: FXQCSCUZMVYTGF-UHFFFAOYSA-N
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Description

N-[4-(Difluoromethoxy)phenyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule characterized by:

  • A difluoromethoxyphenyl group attached to an acetamide backbone.
  • A 1,2,4-triazole core substituted with a propyl chain at position 5 and a pyrrole ring at position 3.
  • A sulfanyl bridge linking the acetamide to the triazole.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2S/c1-2-5-15-22-23-18(25(15)24-10-3-4-11-24)28-12-16(26)21-13-6-8-14(9-7-13)27-17(19)20/h3-4,6-11,17H,2,5,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQCSCUZMVYTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(difluoromethoxy)phenyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Difluoromethoxy group : Enhances lipophilicity and may improve bioavailability.
  • Pyrrole and triazole moieties : Known for their diverse biological activities, including antimicrobial and anticancer properties.
  • Thioether linkage : Often associated with enhanced biological activity due to the ability to interact with various biological targets.

1. Antitumor Activity

Research indicates that derivatives of triazoles exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : Compounds have demonstrated reduced viability in cancer cells.
  • Induction of apoptosis : Activation of apoptotic pathways leading to cancer cell death.

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Studies on related pyrazole derivatives have shown:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Mechanisms of action may include disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

3. Neuroprotective Effects

Certain derivatives have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Inhibition of β-secretase (BACE1) has been reported, which is crucial for the formation of amyloid plaques associated with Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of cell proliferation
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveInhibition of BACE1

Notable Research Outcomes

A study highlighted the synthesis and evaluation of various triazole derivatives, including this compound. The results indicated promising antitumor activity against specific cancer cell lines with IC50 values demonstrating potency in the low micromolar range.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has shown that compounds containing the triazole moiety exhibit potent anticancer properties. For instance, derivatives similar to N-[4-(difluoromethoxy)phenyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been evaluated for their ability to inhibit cancer cell proliferation. A study identified a novel anticancer compound through screening a drug library on multicellular spheroids, demonstrating the potential of such derivatives in cancer therapy .

Neuroprotective Effects
Compounds with similar structures have been reported to inhibit β-secretase, which is involved in the production of amyloid-beta peptides associated with Alzheimer’s disease. This inhibition suggests that this compound could potentially be developed as a therapeutic agent for neurodegenerative disorders characterized by elevated amyloid levels .

Antimicrobial Properties
The triazole ring is known for its antifungal and antibacterial activities. Compounds featuring this structure have been shown to exhibit significant efficacy against various pathogens. The incorporation of the difluoromethoxy group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Fungicides and Herbicides
The application of triazole-based compounds in agriculture has gained attention due to their effectiveness as fungicides. Research indicates that derivatives similar to this compound can inhibit fungal growth in crops, thereby protecting them from diseases caused by fungal pathogens. This property is crucial for improving crop yields and food security .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is essential for optimizing its biological activity. The compound can be synthesized through conventional methods involving the reaction of appropriate precursors under controlled conditions. Variations in substituents on the triazole ring or the difluoromethoxy group can significantly impact its pharmacological properties.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveInhibition of β-secretase related to Alzheimer's disease
AntimicrobialEfficacy against various fungal and bacterial pathogens
FungicidalProtection against crop diseases

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Triazole Substituents Acetamide Substituents Key Features & Biological Relevance
Target Compound 5-propyl, 4-(1H-pyrrol-1-yl) 4-(difluoromethoxy)phenyl Unique pyrrole-triazole hybrid; untested activity inferred from analogs.
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridin-3-yl 4-ethylphenyl Orco channel agonist; used in insect olfaction studies.
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-ethyl, 5-pyridin-4-yl 4-isopropylphenyl Orco agonist with enhanced selectivity vs. VUAA-1.
GPR-17 ligand (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) 5-morpholine-sulfonylphenyl, 4-trifluoromethoxyphenyl 4-isopropylphenyl Targets GPR-17, implicated in glioblastoma invasion.
N-[4-(difluoromethoxy)-2-methylphenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide Oxadiazole core (replacing triazole), 5-pyrazole 4-(difluoromethoxy)-2-methylphenyl Oxadiazole variant; improved metabolic stability due to difluoromethoxy.
N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-pyridin-4-yl 3,4-difluorophenyl Enhanced lipophilicity from difluorophenyl; unconfirmed activity.

Key Structural Differences and Implications

Acetamide Substituents :

  • The difluoromethoxy group in the target compound and ’s analog improves metabolic stability by resisting oxidative degradation, a common issue with methoxy groups .
  • Halogenated phenyl groups (e.g., 3,4-difluorophenyl in ) enhance binding affinity to hydrophobic pockets in target proteins.

Biological Activity :

  • VUAA-1 and OLC-12 demonstrate the importance of pyridinyl and alkyl groups in Orco channel activation .
  • GPR-17 ligands highlight the role of sulfonyl and trifluoromethoxy groups in receptor specificity .

Research Findings and Data

Pharmacokinetic Properties

  • Solubility : Pyrrole-containing compounds (e.g., target) may exhibit lower aqueous solubility than pyridine analogs due to increased hydrophobicity.
  • Metabolic Stability: Difluoromethoxy groups (target, ) reduce CYP450-mediated metabolism, as shown in comparative studies of fluorinated vs. non-fluorinated analogs .

Potency and Selectivity

  • Orco Agonists : VUAA-1 (EC₅₀ = 1.2 µM) is less potent than OLC-12 (EC₅₀ = 0.7 µM), attributed to the isopropylphenyl group’s steric effects .

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